N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as anilides . It’s a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of the compound is C13H11ClN2O2 . The InChI representation is InChI=1S/C13H11ClN2O2/c1-18-12-8-9 (5-6-10 (12)14)16-13 (17)11-4-2-3-7-15-11/h2-8H,1H3, (H,16,17) . The Canonical SMILES representation is COC1=C (C=CC (=C1)NC (=O)C2=CC=CC=N2)Cl .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
The molecular weight of the compound is 262.69 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .Scientific Research Applications
Analgesic Activity: A study by Nie et al. (2020) focused on the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist related to N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide. They found that an analog with improved pharmacological and tolerability profiles was more effective in alleviating chronic pain in rats compared to the lead compound BCTC (Nie et al., 2020).
Antitubercular and Antibacterial Activities: Bodige et al. (2019) designed, synthesized, and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for their antitubercular and antibacterial activities. They found that certain derivatives showed potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).
Inhibition of Met Kinase Superfamily: Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of the analogs demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration (Schroeder et al., 2009).
Antidepressant and Nootropic Agents: Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing antidepressant and nootropic activities. This indicates potential CNS activity for compounds structurally related to N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide (Thomas et al., 2016).
Future Directions
properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUXFNGXHNNDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657816 |
Source
|
Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
CAS RN |
1161205-04-4 |
Source
|
Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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